2,5,8,11,14-Pentaoxaheptadec-16-yne
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Overview
Description
2,5,8,11,14-Pentaoxaheptadec-16-yne is a chemical compound with the molecular formula C12H22O5. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is known for its applications in various fields, including polymer synthesis, surface-active agents, and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne typically involves the epoxidation of carbonyl compounds. This process requires multiple steps and precise control of reaction conditions. One common method involves the use of polyethylene glycol derivatives and alkyne functional groups to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxaheptadec-16-yne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,5,8,11,14-Pentaoxaheptadec-16-yne has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surface-active agents, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaheptadec-16-yne involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxahexadecane-16-thiol: Similar structure but contains a thiol group instead of an alkyne group.
2,5,8,11-Tetraoxatetradec-13-ene: Contains fewer oxygen atoms and a double bond instead of a triple bond.
2,5,8,11-Tetraoxatridecane-13-thiol: Similar structure but with a thiol group and fewer oxygen atoms
Uniqueness
2,5,8,11,14-Pentaoxaheptadec-16-yne is unique due to its specific combination of multiple ether linkages and an alkyne functional group. This structure imparts distinct chemical properties, such as solubility in organic solvents and reactivity towards various chemical reagents. These characteristics make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXHTXZSGABRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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